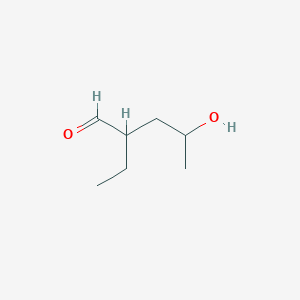
1-Ethyl-2-(nitromethylidene)hexahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(nitromethylidene)hexahydropyrimidine is a nitrogen-containing heterocyclic compound It belongs to the class of hexahydropyrimidines, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(nitromethylidene)hexahydropyrimidine can be synthesized through a multi-step process involving the condensation of ethyl benzoylacetate with formaldehyde and primary amines in the presence of a suitable catalyst. The reaction typically occurs in boiling pyridine or methanol, yielding the desired hexahydropyrimidine derivative .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to accelerate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2-(nitromethylidene)hexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hexahydropyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(nitromethylidene)hexahydropyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its cytotoxic and antitumor activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-ethyl-2-(nitromethylidene)hexahydropyrimidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, contributing to its antimicrobial and antitumor activities .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydropyridine: Known for its antimalarial and antibacterial activities.
1,3,5-Triazinane: Used in the synthesis of various heterocyclic compounds.
Uniqueness: 1-Ethyl-2-(nitromethylidene)hexahydropyrimidine is unique due to its specific structural features, such as the nitromethylidene group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
59761-05-6 |
|---|---|
Molekularformel |
C7H13N3O2 |
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
1-ethyl-2-(nitromethylidene)-1,3-diazinane |
InChI |
InChI=1S/C7H13N3O2/c1-2-9-5-3-4-8-7(9)6-10(11)12/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
PAXFUABYJDTEJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCNC1=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)
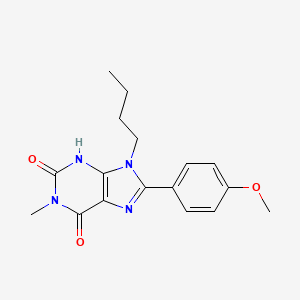

![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)
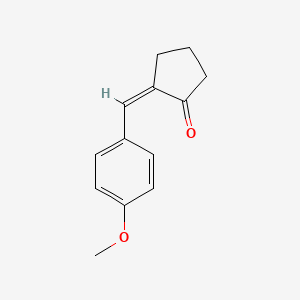
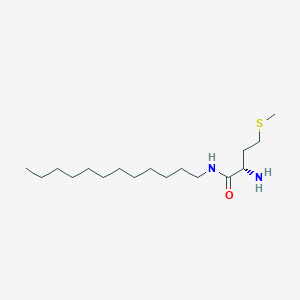
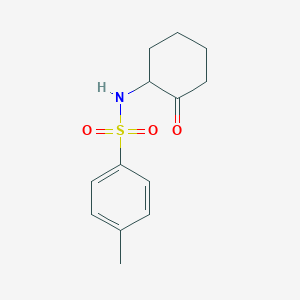


![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)
